molecular formula C27H21N3O5 B1241460 K-252A(Epi)

K-252A(Epi)

Cat. No. B1241460
M. Wt: 467.5 g/mol
InChI Key: KOZFSFOOLUUIGY-BLIZRMSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

K-252A(Epi) is a natural product found in Nocardiopsis with data available.

Scientific Research Applications

Kinase Inhibitory Activity K-252A(Epi), particularly its diastereomer 3'-epi-K-252a, has shown significant activity as a kinase inhibitor. A study by Gingrich and Hudkins (2002) synthesized 3'-epi-K-252a to evaluate its effect on kinase inhibitory activity. The results indicated that inverting the 3'-alcohol of K-252a resulted in an effective inhibitor of VEGFR2 and TrkA tyrosine kinase, demonstrating its potential in targeted kinase inhibition (Gingrich & Hudkins, 2002).

Modulation of Neurotrophin Signal Transduction K-252 compounds, including K-252A, have been identified as modulators of neurotrophin signal transduction. Knüsel and Hefti (1992) reported that these compounds are potent inhibitors of various protein kinases and can specifically inhibit the actions of nerve growth factors (NGF) without affecting other growth factors. This specific inhibitory action suggests potential applications in neuroscientific research, particularly in understanding neurotrophin functions and their implications in neurological diseases and injuries (Knüsel & Hefti, 1992).

Effects on Nerve Growth Factor-Induced Processes K-252a has been found to selectively inhibit nerve growth factor-induced processes in cells. Koizumi et al. (1988) discovered that K-252a selectively inhibits NGF actions on PC 12 cells, including neurite generation and the induction of ornithine decarboxylase. This selectivity provides a useful tool for dissecting NGF-related processes, which is important for understanding cellular responses to NGF (Koizumi et al., 1988).

Inhibition of Myosin Light Chain Kinase K-252a has shown effectiveness in inhibiting myosin light chain kinase. Nakanishi et al. (1988) studied its effects on chicken gizzard myosin-B and found that K-252a inhibited the Ca2+-dependent activity of ATPase, superprecipitation, and the phosphorylation of the myosin light chain. This direct action on myosin light chain kinase suggests its potential use in studying muscle contraction and related cellular processes (Nakanishi et al., 1988).

Antiallergic and Antiinflammatory Effects K-252a has demonstrated antiallergic and antiinflammatory effects in animal models. Ohmori et al. (1988) reported that K-252a, orally administered, showed significant inhibitory effects on passive cutaneous anaphylaxis, bronchoconstriction, and other inflammatory responses in animal models. These findings indicate the potential of K-252a in developing treatments for allergic and inflammatory conditions (Ohmori et al., 1988).

properties

Product Name

K-252A(Epi)

Molecular Formula

C27H21N3O5

Molecular Weight

467.5 g/mol

IUPAC Name

methyl (15S,16S,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate

InChI

InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18-,26+,27-/m1/s1

InChI Key

KOZFSFOOLUUIGY-BLIZRMSTSA-N

Isomeric SMILES

C[C@@]12[C@@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

synonyms

3'-(S)-epi-K-252a
K 252
K 252a
K 252b
K 252c
K 252d
K-252
K-252a
K-252b
K-252d
K252a
staurosporine aglycone
staurosporinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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